molecular formula C6H10N2O2S B14922833 (2Z)-2-[(2-methoxyethyl)imino]-1,3-thiazolidin-4-one CAS No. 938022-03-8

(2Z)-2-[(2-methoxyethyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B14922833
CAS No.: 938022-03-8
M. Wt: 174.22 g/mol
InChI Key: PKPPCVIAFPYTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-METHOXYETHYL)IMINO]-1,3-THIAZOLAN-4-ONE is a heterocyclic compound containing a thiazole ring Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-METHOXYETHYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves the reaction of 2-methoxyethylamine with a thiazole precursor under controlled conditions. One common method includes the use of thionyl chloride as a dehydrating agent to facilitate the formation of the thiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-[(2-METHOXYETHYL)IMINO]-1,3-THIAZOLAN-4-ONE may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-METHOXYETHYL)IMINO]-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-METHOXYETHYL)IMINO]-1,3-THIAZOLAN-4-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(2-METHOXYETHYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound with a similar ring structure but lacking the methoxyethyl and imino groups.

    Thiazolidine: A reduced form of thiazole with a saturated ring.

    Sulfoxides and Sulfones: Oxidized derivatives of thiazole compounds.

Uniqueness

2-[(2-METHOXYETHYL)IMINO]-1,3-THIAZOLAN-4-ONE is unique due to the presence of the methoxyethyl and imino groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

938022-03-8

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

2-(2-methoxyethylimino)-1,3-thiazolidin-4-one

InChI

InChI=1S/C6H10N2O2S/c1-10-3-2-7-6-8-5(9)4-11-6/h2-4H2,1H3,(H,7,8,9)

InChI Key

PKPPCVIAFPYTIB-UHFFFAOYSA-N

Canonical SMILES

COCCN=C1NC(=O)CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.